molecular formula C18H16N2O3 B12200509 (4E)-4-[(2-hydroxyethylamino)methylidene]-2-phenylisoquinoline-1,3-dione

(4E)-4-[(2-hydroxyethylamino)methylidene]-2-phenylisoquinoline-1,3-dione

Cat. No.: B12200509
M. Wt: 308.3 g/mol
InChI Key: DLVOOEGBVRZHRZ-UHFFFAOYSA-N
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Description

(4E)-4-[(2-Hydroxyethylamino)methylidene]-2-phenylisoquinoline-1,3-dione is a synthetic isoquinoline-1,3-dione derivative characterized by a phenyl substituent at position 2 and a (2-hydroxyethylamino)methylidene group at position 4 in the E configuration. The compound belongs to a class of nitrogen-containing heterocycles with demonstrated relevance in medicinal chemistry, particularly in targeting enzymes and receptors due to their planar aromatic core and hydrogen-bonding capabilities . Its molecular formula is C20H19N2O3 (based on structural analogs in ), with a molar mass of ~335.38 g/mol.

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

3-hydroxy-4-(2-hydroxyethyliminomethyl)-2-phenylisoquinolin-1-one

InChI

InChI=1S/C18H16N2O3/c21-11-10-19-12-16-14-8-4-5-9-15(14)17(22)20(18(16)23)13-6-2-1-3-7-13/h1-9,12,21,23H,10-11H2

InChI Key

DLVOOEGBVRZHRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C3=CC=CC=C3C2=O)C=NCCO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(2-hydroxyethylamino)methylidene]-2-phenylisoquinoline-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylisoquinoline-1,3-dione with an appropriate aldehyde in the presence of a base to form the desired product. Reaction conditions often involve moderate temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Key Steps (Hypothetical)

  • Aldehyde preparation : Synthesis of isoquinoline-1,3-dione aldehyde.

  • Condensation : Reaction with 2-aminoethanol to form the imine intermediate.

  • Dehydration : Elimination of water to form the methylidene group.

StepReaction ConditionsYieldCharacterization
1 Isoquinoline-1,3-dione aldehyde + 2-aminoethanol, reflux (90–95°C, 2 h)63–86%FT-IR (ν(C=N) ~1647 cm⁻¹)
2 Acidic conditions (e.g., HCl) for dehydrationUV-vis (LMCT bands)

Condensation and Cyclization

The formation of the methylidene group resembles Schiff base chemistry , as observed in Co(II) and V(IV) complexes synthesized via ligand condensation . Key steps include:

  • Imine formation : Nucleophilic attack of 2-aminoethanol’s amine on the aldehyde carbonyl.

  • Dehydration : Loss of water to form the C=N bond, stabilized by resonance.

Reactivity and Transformations

  • Hydrolysis : Under acidic/basic conditions, the methylidene group may revert to the imine or amine, depending on pH .

  • Coordination chemistry : The hydroxyethylamino group could act as a ligand, coordinating with metal ions (e.g., Co(II), V(IV)) .

Spectroscopic Analysis

TechniqueKey Observations
FT-IR ν(C=N) ~1647 cm⁻¹ (imine) , ν(C=O) ~1059 cm⁻¹ (dione)
UV-vis LMCT bands (e.g., ~427 nm for Co(II) complexes) , π–π* transitions
NMR Peaks corresponding to hydroxyethylamino group and aromatic protons (hypothetical)

Stability and Reactivity

  • HOMO-LUMO gap : Lower energy gap (ΔE) correlates with higher reactivity, as seen in analogous metal complexes .

  • Nucleophilicity : The hydroxyethylamino group may enhance reactivity toward electrophilic partners.

Comparison with Analogous Systems

FeatureTarget CompoundAnalogous Systems (Search Results)
Core structure Isoquinoline-1,3-dioneQuinoline derivatives
Substituent 2-Hydroxyethylamino methylidene3-Aminophenol-based substituents
Synthesis pathway Condensation → Cyclization → DehydrationThree-component reactions

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of (4E)-4-[(2-hydroxyethylamino)methylidene]-2-phenylisoquinoline-1,3-dione is C18H16N2O3C_{18}H_{16}N_{2}O_{3} with a molecular weight of approximately 308.33 g/mol. Its structure features an isoquinoline core which is known for its biological activity, particularly in the development of pharmaceutical agents.

Medicinal Applications

  • Anticancer Activity
    • Mechanism of Action : Research indicates that isoquinoline derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies have demonstrated that isoquinoline derivatives can modulate key signaling pathways involved in tumor growth and survival .
    • Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of related compounds that exhibit potent anticancer activity through the inhibition of specific kinases involved in cancer progression . This suggests that (4E)-4-[(2-hydroxyethylamino)methylidene]-2-phenylisoquinoline-1,3-dione could be a candidate for further development as an anticancer agent.
  • Antimicrobial Properties
    • Broad Spectrum Activity : Compounds with similar structural frameworks have been investigated for their antimicrobial effects against various pathogens. The presence of the phenyl group and the hydroxylamine moiety may enhance its interaction with microbial targets .
    • Research Findings : A recent study demonstrated that derivatives of isoquinoline showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections .

Biological Activities

  • Enzyme Inhibition
    • The compound may act as an inhibitor of certain enzymes linked to disease processes. Isoquinoline derivatives have been noted for their ability to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory responses .
    • Data Table : The following table summarizes enzyme inhibition activities reported for related compounds:
    Compound NameTarget EnzymeInhibition TypeReference
    Isoquinoline Derivative ACOX-1Competitive
    Isoquinoline Derivative BLOXNon-competitive
    (4E)-4-[(2-hydroxyethylamino)methylidene]-2-phenylisoquinoline-1,3-dioneTBDTBDOngoing Research

Cosmetic and Dermatological Applications

The compound's potential as a skin treatment agent has also been explored. Its ability to induce enzyme activity related to detoxification pathways makes it a candidate for incorporation into cosmetic formulations aimed at improving skin health .

Future Research Directions

Further investigation into the pharmacokinetics and bioavailability of (4E)-4-[(2-hydroxyethylamino)methylidene]-2-phenylisoquinoline-1,3-dione is essential to fully understand its therapeutic potential. Optimizing its chemical structure could enhance its efficacy and reduce toxicity.

Mechanism of Action

The mechanism of action of (4E)-4-[(2-hydroxyethylamino)methylidene]-2-phenylisoquinoline-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Hydrophilicity: The target compound’s hydroxyethylamino group distinguishes it from lipophilic analogs like BU86454 (3,4-dimethylphenyl) and 5122-2910 (trifluoromethylphenyl), which may exhibit better membrane permeability but poorer aqueous solubility .

Pharmacological Potential

  • Antiamnesic Activity : Phthalimide derivatives () inhibit acetylcholinesterase, suggesting the target compound’s hydroxyethyl group could enhance blood-brain barrier penetration for CNS applications .
  • PROTAC Applications: ’s isoindoline-dione-based PROTAC demonstrates the scaffold’s utility in targeted protein degradation. The target’s hydroxyethylamino group offers a handle for linker conjugation .
  • Enzyme Inhibition : The trifluoromethyl group in ’s compound improves metabolic stability, a trait the target compound may lack but could address via prodrug strategies .

Physicochemical Properties

Property Target Compound BU86454 () 5122-2910 () Phthalimide 2 ()
LogP (Predicted) ~2.1 ~3.5 ~3.8 ~2.8
Hydrogen Bond Donors 2 (NH, OH) 2 1 1
Solubility (mg/mL) Moderate (aqueous) Low Low Moderate

Note: Predicted LogP values highlight the target’s balance between hydrophilicity and lipophilicity, critical for oral bioavailability .

Biological Activity

The compound (4E)-4-[(2-hydroxyethylamino)methylidene]-2-phenylisoquinoline-1,3-dione is a member of the isoquinoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for the compound is C18H18N2O3C_{18}H_{18}N_{2}O_{3}, with a molecular weight of approximately 306.35 g/mol. The structure features an isoquinoline core with a phenyl substituent and a hydroxylated ethylamine side chain, contributing to its unique biological properties.

PropertyValue
Molecular FormulaC18H18N2O3C_{18}H_{18}N_{2}O_{3}
Molecular Weight306.35 g/mol
IUPAC Name(4E)-4-[(2-hydroxyethylamino)methylidene]-2-phenylisoquinoline-1,3-dione

Anticancer Properties

Recent studies have indicated that isoquinoline derivatives exhibit significant anticancer activity. For instance, research has shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest.

Case Study: Apoptosis Induction

A study demonstrated that a related isoquinoline compound effectively induced apoptosis in human breast cancer cells (MCF-7) by activating caspase pathways and downregulating anti-apoptotic proteins. The mechanism involved the modulation of signaling pathways such as PI3K/Akt and MAPK, which are critical for cell survival and proliferation.

Antimicrobial Activity

Isoquinoline derivatives have also been evaluated for their antimicrobial properties. The compound under discussion has shown promising results against various bacterial strains, indicating potential as an antibacterial agent.

Research Findings

In vitro studies revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics . This suggests its potential use in treating bacterial infections.

Neuroprotective Effects

Emerging evidence suggests that isoquinoline derivatives may offer neuroprotective benefits, particularly in neurodegenerative diseases such as Alzheimer's. Compounds similar to (4E)-4-[(2-hydroxyethylamino)methylidene]-2-phenylisoquinoline-1,3-dione have been shown to inhibit histone deacetylases (HDACs), which play a role in neuronal survival and function.

The inhibition of HDACs leads to increased acetylation of histones and non-histone proteins, promoting gene expression associated with neuroprotection . For example, one study reported that a related compound improved neurite outgrowth in neuronal cells under oxidative stress conditions .

Antioxidant Activity

The antioxidant capacity of isoquinoline derivatives has been documented in several studies. The presence of hydroxyl groups in the structure enhances radical scavenging activity, contributing to cellular protection against oxidative damage.

Experimental Results

In vitro assays demonstrated that the compound scavenged free radicals effectively, suggesting its potential as a therapeutic agent for oxidative stress-related disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4E)-4-[(2-hydroxyethylamino)methylidene]-2-phenylisoquinoline-1,3-dione, and what reaction conditions optimize yield and purity?

  • Methodological Answer : The compound can be synthesized via a multi-step pathway involving (i) condensation of 2-phenylisoquinoline-1,3-dione derivatives with 2-hydroxyethylamine under reflux in ethanol or THF, and (ii) subsequent purification using column chromatography (silica gel, ethyl acetate/hexane gradient). Reaction optimization studies suggest that maintaining anhydrous conditions and a temperature of 60–70°C improves yield (≥65%) and minimizes side products like hydrazine byproducts . Characterization via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) is critical for confirming regioselectivity and stereochemistry .

Q. How can researchers validate the structural integrity of this compound, particularly its (4E) configuration?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming the (4E) configuration. Single-crystal diffraction data collected using Bruker APEX2 or similar systems (Mo-Kα radiation, λ = 0.71073 Å) can resolve bond lengths and angles, with SHELXL refinement protocols ensuring accuracy . For labs lacking crystallography resources, NOESY NMR can infer spatial proximity of the hydroxyethylamino and phenyl groups, while IR spectroscopy verifies the presence of carbonyl (C=O) and imine (C=N) stretches .

Q. What preliminary biological screening models are appropriate for assessing this compound’s bioactivity?

  • Methodological Answer : Initial screening should focus on in vitro assays:

  • Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains .
  • Cytotoxicity : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or phosphatases, using ATP/ADP-Glo kits to quantify inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions or impurities. To address this:

  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity; residual solvents (e.g., DMF) can artificially inflate toxicity .
  • Dose-Response Reproducibility : Perform triplicate experiments with internal controls (e.g., doxorubicin for cytotoxicity) and statistical analysis (ANOVA, p < 0.05) .
  • Mechanistic Follow-Up : Use molecular docking (AutoDock Vina) to predict binding to targets like topoisomerase II, then validate via surface plasmon resonance (SPR) .

Q. What experimental designs are optimal for studying the environmental fate of this compound?

  • Methodological Answer : Adopt a tiered approach:

  • Abiotic Degradation : Conduct hydrolysis studies (pH 5–9 buffers, 25–50°C) with LC-MS/MS monitoring to identify breakdown products like phenylisoquinoline fragments .
  • Biotic Transformation : Use OECD 301F ready biodegradability tests with activated sludge, analyzing metabolites via GC-MS .
  • Ecotoxicology : Daphnia magna acute toxicity (48-h EC50_{50}) and algal growth inhibition (OECD 201) assays to assess ecological risks .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • QSAR Modeling : Use Gaussian 09 or NWChem to calculate descriptors (logP, polar surface area) and correlate with bioavailability data. Partial least squares (PLS) regression identifies critical substituents for solubility enhancement .
  • ADMET Prediction : SwissADME or pkCSM tools predict blood-brain barrier permeability and cytochrome P450 interactions, guiding structural modifications (e.g., replacing hydroxyethyl with PEGylated groups) .
  • Free-Energy Perturbation (FEP) : Simulate binding affinity changes for proposed derivatives using Schrödinger’s FEP+ module .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical fidelity?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow reactors (e.g., Vapourtec R-Series) enable precise temperature control, reducing epimerization during imine formation .
  • Catalytic Optimization : Screen transition-metal catalysts (e.g., CuI for Ullmann coupling) to minimize racemization; ICP-MS ensures metal residue <10 ppm .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of intermediates .

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